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molecular formula C6H8N2O B039370 1-ethyl-1H-imidazole-2-carbaldehyde CAS No. 111851-98-0

1-ethyl-1H-imidazole-2-carbaldehyde

Cat. No. B039370
M. Wt: 124.14 g/mol
InChI Key: JINZWCUGPDJTNB-UHFFFAOYSA-N
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Patent
US05147863

Procedure details

Under nitrogen, a solution of 15.1 g (0.157 moles) N-ethylimidazole and 150 ml tetrahydrofuran was cooled to -40° C. Sixty-three ml 2.6M n-butyllithium in hexane (0.164 moles) was added via syringe. After fifteen minutes, 12.8 ml N,N-dimethylformamide was added and the reaction was allowed to warm to room temperature. After 18 hours the reaction was quenched with 5N hydrochloric acid. After stirring 15 minutes, the tetrahydrofuran was removed under reduced pressure. The remaining aqueous solution was basified with potassium carbonate solution and the product extracted into ethyl acetate (3×150 ml). After drying (anhydrous sodium sulfate) and concentration, 18.15 g (93.2%) of product was obtained as a pale tan oil, bp 90° C. at 12 mm.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.164 mol
Type
reactant
Reaction Step Two
Quantity
12.8 mL
Type
solvent
Reaction Step Three
Yield
93.2%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)[CH3:2].[O:8]1CCC[CH2:9]1.C([Li])CCC.CCCCCC>CN(C)C=O>[CH2:1]([N:3]1[CH:7]=[CH:6][N:5]=[C:4]1[CH:9]=[O:8])[CH3:2]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C)N1C=NC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.164 mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
12.8 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After fifteen minutes
CUSTOM
Type
CUSTOM
Details
After 18 hours the reaction was quenched with 5N hydrochloric acid
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate (3×150 ml)
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
(anhydrous sodium sulfate) and concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)N1C(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.15 g
YIELD: PERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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